
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring, and is further substituted with bromine atoms and a carboxamido group.
准备方法
The synthesis of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination to introduce bromine atoms at the 6 and 8 positions of the chromene ring.
Amidation: The brominated intermediate is then reacted with an appropriate amine to form the carboxamido group at the 3 position of the chromene ring.
Coupling: Finally, the resulting compound is coupled with benzoic acid to form the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
化学反应分析
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the carboxamido group.
Hydrolysis: The amide bond in the carboxamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include halogenating agents for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid can be compared with other similar compounds, such as:
6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid: This compound lacks the carboxamido group and has different chemical and biological properties.
This compound derivatives: These compounds have various substitutions on the chromene or benzoic acid moieties, leading to differences in their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and a carboxamido group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUADXZXJQXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2700217.png)
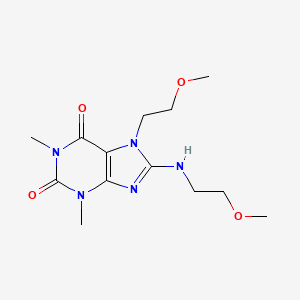
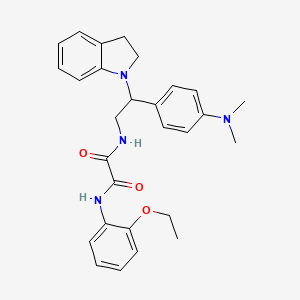
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)
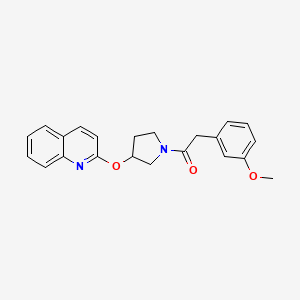
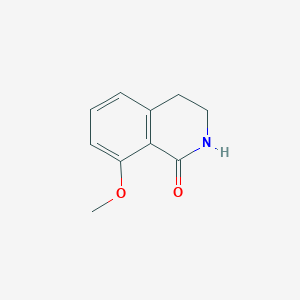
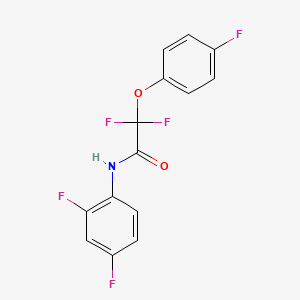
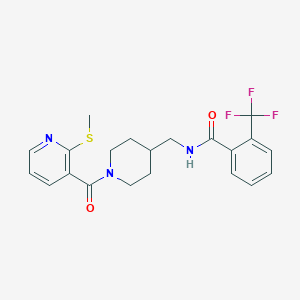
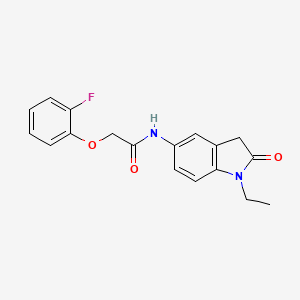
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
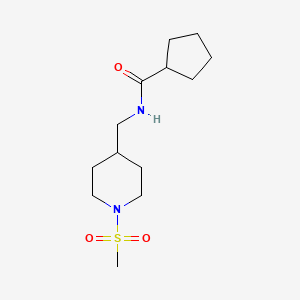
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

